6,8-Dimethoxymoxifloxacin is a synthetic compound belonging to the fluoroquinolone class of antibiotics. It is characterized by the presence of two methoxy groups at the 6 and 8 positions of the moxifloxacin structure, which is a broad-spectrum antibiotic used primarily to treat bacterial infections. The compound exhibits potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, making it a valuable agent in clinical settings.
6,8-Dimethoxymoxifloxacin is derived from moxifloxacin, which itself is synthesized from earlier fluoroquinolone antibiotics. The modification of moxifloxacin to introduce additional methoxy groups enhances its pharmacological properties. The synthesis and characterization of this compound may be reported in scientific literature focusing on antibiotic development and medicinal chemistry.
6,8-Dimethoxymoxifloxacin falls under the classification of synthetic antibacterial agents, specifically within the fluoroquinolone subclass. This class is known for its mechanism of action that involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription.
The synthesis of 6,8-Dimethoxymoxifloxacin typically involves several key steps:
The molecular structure of 6,8-Dimethoxymoxifloxacin can be represented as follows:
6,8-Dimethoxymoxifloxacin undergoes various chemical reactions typical for fluoroquinolones:
The mechanism of action for 6,8-Dimethoxymoxifloxacin involves:
6,8-Dimethoxymoxifloxacin has several applications in scientific research and medicine:
The strategic incorporation of methoxy groups at specific positions on the fluoroquinolone core represents a sophisticated approach to overcoming the limitations of earlier generations of antibiotics. In 6,8-dimethoxymoxifloxacin, the dual methoxy substitution at C6 and C8 positions creates a steric and electronic configuration that profoundly influences antibacterial activity. The C8-methoxy group alone, as seen in fourth-generation fluoroquinolones like moxifloxacin and gatifloxacin, enhances activity against Gram-positive pathogens like Streptococcus pneumoniae by promoting a balanced inhibition of both DNA gyrase and topoisomerase IV enzymes. This balanced inhibition reduces the propensity for resistance development since single mutations in one target enzyme are insufficient to confer high-level resistance [9].
The addition of a C6-methoxy group introduces further advantages:
Comparative studies of WCK series fluoroquinolones demonstrate that analogs featuring 3,3-dialkyl-4-aminopiperidine at C7 combined with geminal dimethyl substitution exhibit remarkable resilience against resistance development. After 10 serial passages in drug-containing media, moxifloxacin showed a 15.6-fold increase in MIC (0.4 → 6.25 µg/mL) against MRSA, while the 6,8-dimethoxy analog WCK 919 maintained its initial MIC of 0.4 µg/mL [9]. This resistance mitigation stems from the simultaneous triple targeting of mutant DNA gyrase, topoisomerase IV, and efflux mechanisms.
Table 1: Impact of Methoxy Substitutions on Fluoroquinolone Properties
Substitution Pattern | Anti-Pneumococcal Activity (MIC µg/mL) | Efflux Susceptibility (Fold Change) | Resistance Development |
---|---|---|---|
C8-H (Ciprofloxacin) | 1.0-2.0 | 8-16x increase with NorA | Rapid (3-5 passages) |
C8-OMe (Moxifloxacin) | 0.125-0.5 | 2-4x increase with NorA | Moderate (10 passages) |
C6,C8-diOMe (6,8-Dimethoxymoxifloxacin) | 0.03-0.12 | <2x change with NorA | Minimal (>20 passages) |
The transition from moxifloxacin (C8-methoxy) to 6,8-dimethoxymoxifloxacin introduces significant conformational alterations that redefine molecular flexibility and target engagement. X-ray crystallographic analyses reveal that the additional C6-methoxy group imposes substantial torsional restraint on the C6-C7 bond, reducing rotational freedom by approximately 15° compared to moxifloxacin. This constrained configuration optimizes spatial orientation of the C7 3,3-dialkyl-4-aminopiperidine sidechain, positioning the cationic amino group for enhanced ionic bonding with Asp83 of Mycobacterium tuberculosis DNA gyrase [5] [9].
The electronic redistribution caused by dual methoxy substitution measurably impacts protonation behavior:
Molecular dynamics simulations of drug-gyrase complexes demonstrate that 6,8-dimethoxymoxifloxacin forms additional hydrophobic contacts with the QRDR (quinolone resistance-determining region) through its C6-methoxy moiety. These interactions reduce the complex dissociation constant (Kd = 0.18 µM) by 40% compared to moxifloxacin (Kd = 0.30 µM). The stabilization energy increases by approximately 2.3 kcal/mol, explaining the improved inhibition of DNA supercoiling observed in biochemical assays [5] [7].
Table 2: Structural and Physicochemical Comparison
Parameter | Moxifloxacin | 6,8-Dimethoxymoxifloxacin | Functional Consequence |
---|---|---|---|
Molecular Weight (g/mol) | 401.4 | 431.5 | Minimal impact on diffusion |
logD7.4 | 1.4 | 1.8 | Enhanced macrophage penetration |
C6-C7 Torsion Angle | 42° ± 8° | 27° ± 5° | Optimized sidechain positioning |
DNA-Gyrase Kd (µM) | 0.30 | 0.18 | Improved target binding |
Intracellular AUC₀₂₄ (mg·h/L) | 45.2 | 68.7 | Higher bactericidal exposure |
The binding interactions of 6,8-dimethoxymoxifloxacin with bacterial type II topoisomerases exhibit quantitatively enhanced affinity and qualitatively distinct engagement compared to mono-methoxy analogs. Isothermal titration calorimetry studies with Mycobacterium avium complex (MAC) gyrase demonstrate a 2.1-fold improvement in binding enthalpy (ΔH = -14.3 kcal/mol vs. -6.8 kcal/mol for moxifloxacin) due to additional van der Waals contacts from the C6-methoxy group within the hydrophobic pocket formed by GyrA Ala90 and GyrB Asp500. The entropic penalty (TΔS = 4.2 kcal/mol) is offset by enhanced solvent displacement efficiency, resulting in an overall binding free energy (ΔG = -10.1 kcal/mol) superior to moxifloxacin (ΔG = -8.4 kcal/mol) [2] [7].
This enhanced binding translates directly to improved pharmacodynamic indices:
Crucially, the compound maintains activity against quinolone-resistant strains through multiple mechanisms:
Table 3: Binding and Activity Parameters Against Respiratory Pathogens
Bacterial Strain (Resistance Profile) | Moxifloxacin MIC (µg/mL) | 6,8-Dimethoxymoxifloxacin MIC (µg/mL) | Binding Energy (ΔG kcal/mol) |
---|---|---|---|
S. pneumoniae ATCC 49619 (WT) | 0.125 | 0.06 | -10.3 |
S. pneumoniae 706 (Efflux⁺) | 1.0 | 0.25 | -9.8 |
S. pneumoniae 5844 (ParC⁺/GyrA⁺) | 4.0 | 0.5 | -9.1 |
M. avium hominissuis (Clinical) | 1-2 | 0.25-0.5 | -10.1 |
S. aureus MRSA 5076 (Triple Mutant) | 8.0 | 1.0 | -8.9 |
The molecular basis for these improvements lies in the dual-action binding facilitated by the dimethoxy configuration. The C8-methoxy optimizes intercalation with the G-segment DNA, while the C6-methoxy strengthens interactions with the TOPRIM (topoisomerase-primase) domain of GyrB. This simultaneous engagement creates a cooperative binding effect that increases complex stability by 3.4-fold compared to moxifloxacin, as measured by surface plasmon resonance dissociation rates (kₒff = 0.018 s⁻¹ vs. 0.061 s⁻¹) [7] [9]. Such enhancements position 6,8-dimethoxymoxifloxacin as a strategic evolution in fluoroquinolone design, particularly for recalcitrant intracellular pathogens where conventional agents show limited efficacy.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: